Diazoline, also known as Mebhydrolin Napadisylate or Omeril, is a first-generation antihistamine drug. [, ] It belongs to the class of H1 receptor blockers, which inhibit the action of histamine, a chemical mediator involved in allergic reactions. [, , ] In contrast to other antihistamine drugs, Diazoline does not exhibit a sedative effect, making it particularly attractive for use in scientific research. []
Mebhydrolin napadisylate is an antihistamine compound primarily used for its anti-allergic properties. It functions by blocking histamine H1 receptors, making it effective in treating allergic conditions such as hay fever and rhinitis. The compound is characterized as a white, odorless powder and is noted for its potential repurposing in antiviral applications, particularly against the Zika virus.
Mebhydrolin napadisylate is classified as a histamine H1 receptor antagonist. It falls under the category of antihistamines, which are commonly used to alleviate allergic symptoms. The compound has been explored for additional therapeutic uses beyond its traditional applications, particularly in antiviral research.
The synthesis of mebhydrolin napadisylate involves several steps, as detailed in a patent describing its preparation method. The process begins with the reaction of methyl acrylate and methylamine gas at controlled temperatures (15-30 °C). Following this, various reagents such as toluene, sodium hydride, and liquid sodium methylate are added to facilitate further reactions. The synthesis steps can be summarized as follows:
The molecular formula of mebhydrolin napadisylate is CHNOS. Its structure consists of a naphthalene sulfonate moiety linked to a piperidine-like structure, which contributes to its biological activity. The compound's structural characteristics enable it to effectively interact with biological targets such as receptors and enzymes.
Mebhydrolin napadisylate participates in various chemical reactions typical of antihistamines. Its primary reaction mechanism involves binding to histamine H1 receptors, thereby inhibiting the action of histamine. This inhibition leads to a reduction in allergic symptoms. Additionally, recent studies have shown that mebhydrolin napadisylate can inhibit Zika virus infection by targeting the viral RNA-dependent RNA polymerase (NS5), demonstrating its potential as an antiviral agent .
The mechanism of action of mebhydrolin napadisylate primarily involves its role as an antagonist at histamine H1 receptors. By blocking these receptors, the compound prevents histamine from exerting its effects on target tissues, leading to decreased vascular permeability and reduced allergic responses.
In terms of antiviral activity against Zika virus, mebhydrolin napadisylate acts as an inhibitor of the NS5 RNA-dependent RNA polymerase. Mechanistic studies have indicated that it binds directly to this enzyme, inhibiting viral RNA synthesis and thereby suppressing viral replication within infected cells . This dual functionality underscores its potential for repurposing in clinical settings.
Mebhydrolin napadisylate exhibits several notable physical properties:
Chemical properties include its stability under standard laboratory conditions and reactivity with acids and bases during synthesis processes. Analytical techniques such as spectroscopy have been employed to characterize its purity and structural integrity .
Mebhydrolin napadisylate has several applications:
Mebhydrolin napadisylate (C₄₈H₄₈N₄O₆S₂, MW 841.05 g/mol) [1] [5] is synthesized via a salt formation reaction between the free base mebhydrolin (C₁₉H₂₀N₂) and 1,5-naphthalenedisulfonic acid (C₁₀H₈O₆S₂). The process exploits the protonation of mebhydrolin’s tertiary amine groups by the disulfonic acid, forming a stable crystalline salt with improved aqueous solubility and bioavailability compared to the free base [5] [6]. Early industrial routes involved the following key steps:
Table 1: Key Intermediates in Mebhydrolin Napadisylate Synthesis
Intermediate | Role | Chemical Structure | Function |
---|---|---|---|
5-Benzyl-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Mebhydrolin free base | C₁₉H₂₀N₂ | Provides H1-antihistaminic pharmacophore |
1,5-Naphthalenedisulfonic acid | Counterion precursor | C₁₀H₈O₆S₂ | Enhances crystallinity and solubility |
Mebhydrolin napadisylate | Final API | C₄₈H₄₈N₄O₆S₂ | Optimizes pharmacokinetics of active moiety |
Critical process parameters include pH control (optimal range: 6.5–7.0) during salt formation and strict temperature gradients (0–5°C) to prevent amorphous solid formation [6]. The napadisylate counterion was selected over alternatives (e.g., hydrochloride) due to superior stability profiles and reduced hygroscopicity, addressing formulation challenges in early antihistamine development [5].
Recent structural optimization efforts focus on:1. Scaffold Modulation:- Pyridoindole Core: Methyl group substitutions at C2 (R₁) influence conformational flexibility. Bulkier alkyl chains (ethyl, isopropyl) reduce H1 receptor affinity by ~50% due to steric clashes, while demethylation abolishes activity [6].- Benzyl Moiety (R₂): Para-halogenation (F, Cl) enhances lipophilicity (log P +0.3–0.5) but increases off-target muscarinic receptor binding. Cyclic analogs (e.g., tetralinyl) show 3-fold improved in vitro ZIKV inhibition but poorer solubility [10].
Table 2: Bioactivity of Mebhydrolin Analogs Against ZIKV NS5 RdRp
Modification Site | Analog Structure | H1 Receptor IC₅₀ (nM) | ZIKV RdRp IC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
---|---|---|---|---|
Parent (unmodified) | Mebhydrolin napadisylate | 1.3 [9] | 2.1 [10] | >40 [2] |
C2: Demethylation | Desmethyl mebhydrolin | 210 [10] | >100 | <1 |
R₂: p-Fluoro | 4'-Fluoro analog | 1.8 [10] | 0.9 [10] | >55 [10] |
Counterion: Besylate | Mebhydrolin besylate | 1.5 [10] | 8.3 [10] | >12 [10] |
Structure-Activity Relationship (SAR) Insights:
Table 3: Binding Interactions of Mebhydrolin Napadisylate with ZIKV NS5 RdRp
Binding Site | Residues Involved | Interaction Type | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
Catalytic palm domain | Ser663, Asp665 | H-bonding | -3.8 [10] |
NTP entry tunnel | Phe397, Trp798 | π-π stacking | -5.2 [10] |
Allosteric site | Lys397, Arg729 | Ionic | -4.1 [10] |
These optimizations demonstrate that targeted modifications can decouple antihistaminic effects from antiviral potency, enabling rational design of next-generation ZIKV inhibitors.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: